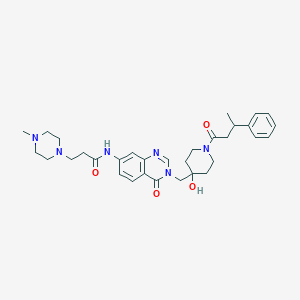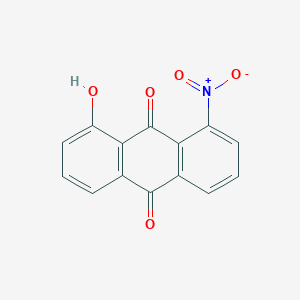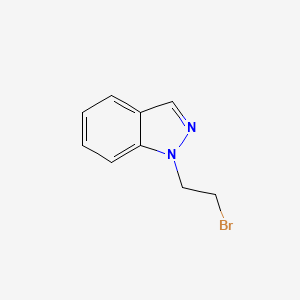
1-(2-bromoethyl)-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-1H-indazole is an organic compound that belongs to the class of indazoles, which are bicyclic compounds containing a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a bromoethyl group attached to the nitrogen atom of the indazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-bromoethyl)-1H-indazole typically involves the reaction of indazole with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
Indazole+2-BromoethanolK2CO3this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromoethyl)-1H-indazole undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted indazole derivatives.
Oxidation: Formation of oxidized indazole derivatives.
Reduction: Formation of ethyl-substituted indazole derivatives.
Aplicaciones Científicas De Investigación
1-(2-Bromoethyl)-1H-indazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(2-bromoethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA and proteins. This interaction can lead to the inhibition of biological processes and the induction of cellular responses.
Comparación Con Compuestos Similares
- 1-(2-Bromoethyl)-1H-benzimidazole
- 1-(2-Bromoethyl)-1H-pyrazole
- 1-(2-Bromoethyl)-1H-imidazole
Comparison: 1-(2-Bromoethyl)-1H-indazole is unique due to its indazole core structure, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the bromoethyl group enhances its reactivity and potential for forming covalent bonds with biological targets, making it a valuable compound in various research applications.
Propiedades
Número CAS |
72521-02-9 |
|---|---|
Fórmula molecular |
C9H9BrN2 |
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)indazole |
InChI |
InChI=1S/C9H9BrN2/c10-5-6-12-9-4-2-1-3-8(9)7-11-12/h1-4,7H,5-6H2 |
Clave InChI |
JGBYWOLITOFHFC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=NN2CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


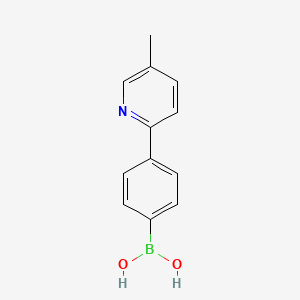


![3-Chloro-2-{[(e)-(3,4-dichlorophenyl)methylidene]amino}-9h-fluoren-9-ol](/img/structure/B13126120.png)

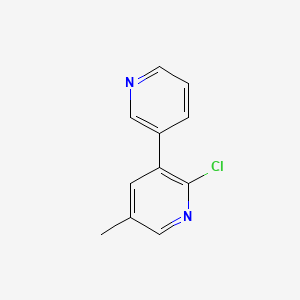
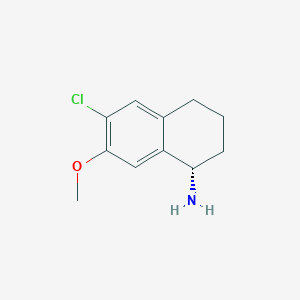

![tert-Butyl (1R,4S,5S)-5-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13126141.png)
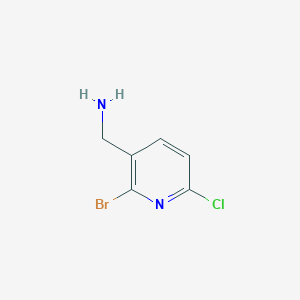
![7-Chloro-3-isopropyl-5-(methylsulfonyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13126157.png)
![1-Hydroxy-4-[3-(1-hydroxyethyl)anilino]anthracene-9,10-dione](/img/structure/B13126158.png)
